molecular formula C6H8ClN3O2 B596942 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride CAS No. 13931-24-3

6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride

Cat. No.: B596942
CAS No.: 13931-24-3
M. Wt: 189.599
InChI Key: UNBWJSIPXMRYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrimidine core. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. It serves as a key building block in drug discovery, particularly for targeting enzymes and receptors involved in disease pathways . Despite its discontinued commercial availability (as of 2025), its structural versatility allows derivatization for diverse therapeutic applications.

Properties

IUPAC Name

1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c10-5-3-1-7-2-4(3)8-6(11)9-5;/h7H,1-2H2,(H2,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBWJSIPXMRYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NC(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672041
Record name 6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13931-24-3
Record name 13931-24-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Ethyl Cyanoacetate

The initial step involves the alkylation of ethyl cyanoacetate with bromoacetaldehyde dialkyl acetal. Bromoacetaldehyde dimethyl acetal is preferred over diethyl analogs due to higher reactivity and yield efficiency.

Reaction Conditions:

  • Reactants: Bromoacetaldehyde dimethyl acetal (1.2 eq), ethyl cyanoacetate (1 eq)

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

  • Yield: 75–80% intermediate (2-cyano-4,4-dimethoxybutanoic acid ethyl ester).

The choice of dimethyl acetal reduces steric hindrance, facilitating nucleophilic substitution. Delayed addition of bromoacetaldehyde during reflux minimizes side reactions, improving purity.

Cyclization with Guanidine or Thiourea

The alkylated intermediate undergoes cyclization with guanidine (or thiourea) to form the pyrimidine core.

Procedure:

  • Reactants: 2-cyano-4,4-dimethoxybutanoic acid ethyl ester (1 eq), guanidine acetate (1.5 eq)

  • Solvent: Ethanol/water (3:1)

  • Catalyst: Triethylamine (1.5 eq)

  • Temperature: Reflux (78°C)

  • Time: 3 hours

  • Yield: 85% (6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol).

Thiourea derivatives yield 2-sulfhydryl analogs, requiring pyridine/water mixtures for solubility. Cyclization kinetics favor guanidine due to stronger nucleophilicity, though thiourea routes are viable for sulfur-containing derivatives.

Acid-Catalyzed Ring Closure

The final step involves hydrochloric acid-mediated cyclization to form the pyrrolo[3,4-d]pyrimidine scaffold.

Optimized Protocol:

  • Reactants: 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol (1 eq)

  • Acid: Concentrated HCl (6 eq)

  • Solvent: Methanol

  • Temperature: 60°C

  • Time: 2 hours

  • Yield: 90–92% (crude product).

The reaction proceeds via imine hydrolysis and intramolecular cyclization, with HCl acting as both catalyst and counterion source for hydrochloride salt formation.

Comparative Analysis of Methodologies

Table 1: Yield Comparison Across Synthetic Steps

StepReactants/ConditionsYield (%)Source
AlkylationBromoacetaldehyde dimethyl acetal75–80
CyclizationGuanidine acetate in ethanol/water85
Acid catalysisHCl in methanol90–92
Alternative cyclizationThiourea in pyridine/water78

Thiourea-based cyclization yields lower (78%) due to slower kinetics and byproduct formation. The patent route demonstrates superior efficiency, achieving an overall yield of 68–70% after purification.

Critical Parameters and Optimization

Solvent and Temperature Effects

  • Alkylation: Anhydrous ethanol prevents hydrolysis of bromoacetaldehyde. Elevated temperatures (>80°C) degrade the intermediate.

  • Cyclization: Ethanol/water mixtures enhance guanidine solubility, while pyridine aids thiourea reactions.

  • Acid Catalysis: Methanol optimizes proton availability without side reactions. Temperatures >70°C accelerate decomposition.

Counterion and Salt Formation

Hydrochloric acid ensures stoichiometric protonation, yielding the hydrochloride salt directly. Alternative acids (e.g., H2SO4\text{H}_2\text{SO}_4) require post-reaction neutralization, reducing efficiency.

Industrial-Scale Considerations

The patented "one-pot" method eliminates intermediate isolation, reducing processing time and costs. Key adaptations include:

  • Continuous Feed Reactors: For controlled bromoacetaldehyde addition.

  • Crystallization: Ethanol/water antisolvent precipitation achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyrrolopyrimidine scaffold. Below is a comparison with closely related derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
Target Compound : 6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione HCl Dione groups at positions 2,4; HCl salt C₆H₇ClN₄O₂ 202.60 ATR kinase inhibition; solubility-enhanced
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one HCl Methyl at position 2; ketone at position 4 C₇H₁₀ClN₃O 187.63 Limited data; potential kinase modulation
2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl Methylthio at position 2 C₇H₁₀ClN₃S 219.69 MPS1 inhibition; improved binding selectivity
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl Chloro at position 4; no dione groups C₆H₇Cl₂N₃ 192.04 Targeted biochemical pathway studies
6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione Benzyl at position 6 C₁₃H₁₃N₃O₂ 243.26 Structural similarity (0.70); unknown activity

Biological Activity

6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride (CAS Number: 13931-24-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₆H₈ClN₃O₂
  • Molecular Weight: 189.6 g/mol
  • Purity: ≥95%
  • Storage Conditions: Typically stored at room temperature or in a refrigerator depending on supplier specifications .

Biological Activity Overview

The biological activity of 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine derivatives has been primarily studied in the context of their anticancer and anti-inflammatory properties. The following sections detail specific activities and mechanisms.

Anticancer Activity

Recent studies have demonstrated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action: These compounds often act as inhibitors of tyrosine kinases, which are crucial in the signaling pathways that regulate cell proliferation and survival. In one study, a derivative demonstrated IC₅₀ values ranging from 29 to 59 µM against four different cancer cell lines, with the most potent derivative showing comparable efficacy to established tyrosine kinase inhibitors like sunitinib .
  • Case Study Example: A specific compound (5k) was highlighted for its ability to induce apoptosis in HepG2 cells by increasing pro-apoptotic proteins (caspase-3 and Bax) while decreasing anti-apoptotic proteins (Bcl-2). This compound also exhibited significant binding affinity to multiple kinases including EGFR and VEGFR2 .
CompoundIC₅₀ (µM)Target KinasesMechanism
5k40 - 204EGFR, Her2Apoptosis induction
Sunitinib261MultipleTyrosine kinase inhibition

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolo[3,4-d]pyrimidines is another area of interest:

  • Human Neutrophil Elastase Inhibition: Certain derivatives have been identified as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases such as emphysema. Inhibiting HNE can reduce inflammation and tissue damage in chronic respiratory conditions .

Mechanistic Studies

Molecular docking studies have provided insights into how these compounds interact with target enzymes. For example:

  • Binding Interactions: The binding modes of pyrrolo[3,4-d]pyrimidines with kinases reveal critical interactions that facilitate their inhibitory effects. This information is crucial for the rational design of more potent analogs.

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular structure of 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride?

To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For NMR analysis, focus on resolving the pyrrolo-pyrimidine core and hydrochloride protonation sites. PubChem-derived InChI and molecular formula data (C₆H₇N₃·HCl) can guide peak assignments . IR spectroscopy should verify carbonyl (C=O) and NH stretches in the dione moiety. Cross-reference experimental spectra with computational predictions from quantum chemistry tools to resolve ambiguities .

Q. What are the primary synthetic routes for synthesizing this compound, and how can purity be optimized?

Common routes involve cyclocondensation of substituted pyrrole precursors with urea derivatives under acidic conditions. For purity optimization, use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., methanol/chloroform). Monitor intermediates via thin-layer chromatography (TLC) and confirm final purity (>95%) via HPLC with UV detection at 254 nm . Recrystallization in ethanol/water mixtures can further reduce byproducts like unreacted amines or dimeric species .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

The compound’s hydrochloride salt enhances water solubility, making aqueous buffers (pH 4–6) suitable for in vitro assays. Stability studies under varying temperatures (4°C, 25°C) and light exposure should precede long-term storage. Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) and recommend storage in desiccated, amber vials at -20°C .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scaled-up synthesis?

Leverage density functional theory (DFT) to model transition states and identify rate-limiting steps in cyclocondensation reactions. Pair this with cheminformatics tools to screen solvent systems (e.g., DMF vs. acetonitrile) for yield improvement. For example, ICReDD’s reaction path search methods can predict optimal temperature (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% HCl) . Validate predictions using fractional factorial design (FFD) experiments to minimize trial-and-error .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for pyrrolo-pyrimidine derivatives?

Contradictions in NMR shifts (e.g., NH proton environments) may arise from tautomerism or solvent effects. Use variable-temperature NMR and deuterated solvents (DMSO-d₆, D₂O) to stabilize specific tautomers. For ambiguous mass spectrometry fragments, apply tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways . Cross-validate with X-ray crystallography data if single crystals are obtainable .

Q. How can structure-activity relationship (SAR) studies be designed to probe biological relevance?

Design a library of analogs with modifications at the pyrrolo nitrogen or dione carbonyl groups. Use in silico docking (e.g., AutoDock Vina) to prioritize targets like kinases or phosphodiesterases. Pair this with in vitro enzyme inhibition assays (IC₅₀ determinations) and cellular toxicity screens. Statistical tools like partial least squares (PLS) regression can correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. What methodologies address discrepancies in biological assay results across studies?

Discrepancies may stem from impurity interference or assay conditions. Implement orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity) to confirm results. Use LC-MS to verify compound integrity post-assay. For cell-based studies, include controls with the hydrochloride counterion alone to isolate its effects .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight188.23 g/mol (C₆H₇N₃·HCl)
Solubility (25°C)25 mg/mL in H₂O (pH 5.0)
StabilityStable ≤6 months at -20°C (desiccated)

Q. Table 2. Statistical Experimental Design for Synthesis Optimization

FactorLevel 1Level 2Response Variable
Temperature80°C100°CYield (%)
Catalyst (HCl)3 mol%5 mol%Purity (HPLC)
SolventDMFAcetonitrileReaction Time (h)
Analysis via ANOVA to identify significant factors (p < 0.05)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.